3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of mycobacterial ATP synthase, which is relevant in treating infections caused by Mycobacterium tuberculosis.
The compound is classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are recognized for their diverse biological activities, including anticancer and antimicrobial properties. The presence of fluorine substituents in the aromatic rings enhances the compound's pharmacological profile by potentially improving its metabolic stability and bioactivity .
The synthesis of 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps:
The synthetic pathways can vary based on the specific substituents desired on the pyrazolo[1,5-a]pyrimidine core, allowing for a range of derivatives with tailored properties.
The molecular structure of 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine features a fused bicyclic framework consisting of a pyrazole and pyrimidine ring. Key structural characteristics include:
Crystallographic studies may provide additional insights into the precise arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions in biological systems .
The chemical reactivity of 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be explored through various reactions:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine primarily involves its role as an inhibitor of mycobacterial ATP synthase. The compound likely binds to the enzyme's active site or an allosteric site, disrupting ATP production in Mycobacterium tuberculosis. This inhibition can lead to reduced bacterial growth and viability.
In vitro studies have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with structure-activity relationship analyses indicating that modifications to the aromatic substituents can enhance potency .
The physical properties of 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications in drug formulation and delivery .
3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several potential scientific applications:
Research continues into optimizing its structure to enhance efficacy and reduce potential side effects .
The synthesis of 3,6-bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hinges on cyclocondensation between 4-(4-fluorophenyl)-1H-pyrazol-5-amine and tailored carbonyl partners. Key routes include:
Table 1: Cyclocondensation Methods for Target Compound Synthesis
Precursor | Carbonyl Partner | Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
4-(4-Fluorophenyl)-1H-pyrazol-5-amine | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | NaOEt, EtOH, reflux, 12 h | 7-Hydroxy-3,6-bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 65–75 |
4-(4-Fluorophenyl)-1H-pyrazol-5-amine | Diethyl malonate | NaOEt, EtOH, 160°C, MW, 1 h | 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine | 80–88 |
5-Amino-3-(4-fluorophenyl)-1H-pyrazole | 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | Solvent-free, 180°C, MW, 15 min | 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 90–96 |
The 3- and 6-positions’ 4-fluorophenyl groups arise from the aminopyrazole C-4 phenyl and carbonyl partner’s aryl moiety, respectively. Methyl at C-5 originates from β-enaminone methyl ketone precursors [3] [4].
β-Enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones) enable regioselective pyrazolo[1,5-a]pyrimidine assembly due to their polarized C=C and C=O bonds. The dimethylamino group acts as a chemoselective leaving group:
Table 2: Regioselectivity Drivers in β-Enaminone Annulations
β-Enaminone Substituent | Aminopyrazole Substituent | Regiochemical Outcome | Yield (%) |
---|---|---|---|
1-(4-Fluorophenyl) | 3-(4-Fluorophenyl) | 3,6-Bis(4-fluorophenyl) product | 93 |
1-Phenyl | 3-(4-Fluorophenyl) | 3-(4-Fluorophenyl)-6-phenyl product | 88 |
1-(4-Trifluoromethylphenyl) | 3-Methyl | 6-(4-Trifluoromethylphenyl)-3-methyl product | 85 |
Electron-withdrawing groups (e.g., 4-fluorophenyl) on β-enaminone enhance electrophilicity at Cβ, accelerating the initial conjugate addition. Steric hindrance at the enaminone α-position minimally affects regioselectivity but may reduce yield [4] [9].
Conventional thermal cyclocondensations face limitations: prolonged reaction times (8–24 h) and moderate yields (60–75%). Microwave irradiation (MWI) revolutionizes this synthesis:
Table 3: Microwave vs. Conventional Synthesis Performance
Step | Conditions | Time (Conventional) | Time (MWI) | Yield (Conventional) | Yield (MWI) |
---|---|---|---|---|---|
Cyclocondensation | Solvent-free, 180°C | 12 h | 15 min | 65% | 96% |
7-Hydroxy → 7-Chloro | Phosphorus oxychloride, pyridine | 2 h | 10 min | 70% | 88% |
7-Chloro → 7-Amine | Ammonia, DMF, 120°C | 8 h | 20 min | 75% | 95% |
MWI enhances molecular agitation, promoting faster diffusion-controlled reactions and reducing decomposition pathways. For 3,6-bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, solvent-free MWI cuts the synthesis from 24 h to <1 h while improving overall yield from 40% to 80% [1] [4].
The C-7 amine serves as a handle for structural diversification via nucleophilic substitution, reductive amination, or cross-coupling:
Table 4: C-7 Amine Functionalization Methods
Reaction Type | Reagents/Conditions | Products | Application |
---|---|---|---|
Reductive Amination | RCHO, NaBH(OAc)₃, DCE, 25°C, 12 h | N-Alkyl derivatives | Solubility enhancement |
SNAr | ArF (electron-deficient), K₂CO₃, DMF, 60°C, 6 h | N-Aryl derivatives | Fluorescent probe synthesis |
Buchwald–Hartwig | ArBr, Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C | Biaryl amines | Kinase inhibitor scaffolds |
Sonogashira Coupling | R-C≡C-H, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | Alkynylamines | PET imaging precursors |
For 3,6-bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, Sonogashira coupling with dimethylprop-2-yn-1-amine introduces alkyne handles for bioorthogonal chemistry, enabling probe conjugation [5].
Traditional heterocyclic syntheses suffer from low atom economy and hazardous waste. Pyrazolo[1,5-a]pyrimidine synthesis incorporates green principles:
Table 5: Green Metrics Comparison for Synthetic Routes
Synthetic Step | RME (%) | E-Factor | PMI (Total) | Key Green Improvements |
---|---|---|---|---|
Conventional cyclocondensation | 25 | 8.2 | 12.5 | None |
MW cyclocondensation | 53 | 0.9 | 2.1 | Solvent-free, 96% yield |
Chlorination (conventional) | 70 | 3.0 | 4.3 | Byproduct recycling |
Chlorination (MW) | 88 | 1.2 | 2.4 | Reduced time, higher yield |
Amine displacement | 95 | 0.6 | 1.7 | No solvent, quantitative conversion |
Process Mass Intensity (PMI) = total materials used / product mass. MWI and solvent-free conditions significantly lower PMI, aligning with the ACS Green Chemistry Institute’s pharmaceutical sector targets [1] [4].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: